molecular formula C3H6BF3KNO B13476635 Potassium acetamidomethyltrifluoroborate

Potassium acetamidomethyltrifluoroborate

Cat. No.: B13476635
M. Wt: 178.99 g/mol
InChI Key: IFPUPSIKHZVJQZ-UHFFFAOYSA-N
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Description

Potassium acetamidomethyltrifluoroborate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium acetamidomethyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of acetamidomethylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous feeding of reactants into a reaction vessel, followed by purification steps such as crystallization and drying. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium acetamidomethyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which potassium acetamidomethyltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the compound acts as a nucleophile, facilitating the transfer of organic groups to form new bonds. The molecular pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium acetamidomethyltrifluoroborate is unique due to its acetamidomethyl group, which imparts specific reactivity and stability. Compared to other organotrifluoroborates, it offers distinct advantages in certain reactions, such as improved yields and selectivity in Suzuki-Miyaura coupling .

Properties

Molecular Formula

C3H6BF3KNO

Molecular Weight

178.99 g/mol

IUPAC Name

potassium;acetamidomethyl(trifluoro)boranuide

InChI

InChI=1S/C3H6BF3NO.K/c1-3(9)8-2-4(5,6)7;/h2H2,1H3,(H,8,9);/q-1;+1

InChI Key

IFPUPSIKHZVJQZ-UHFFFAOYSA-N

Canonical SMILES

[B-](CNC(=O)C)(F)(F)F.[K+]

Origin of Product

United States

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